

In-Depth Technical Guide & Advanced MSDS: 4-(2-Fluorophenyl)nicotinic Acid

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Compound of Interest

Compound Name: 4-(2-Fluorophenyl)nicotinic acid

CAS No.: 1261982-46-0

Cat. No.: B3228301

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Executive Summary

In modern drug discovery, the strategic placement of fluorine atoms on biaryl scaffolds is a fundamental tactic for modulating physicochemical properties, metabolic stability, and target affinity. **4-(2-Fluorophenyl)nicotinic acid** (IUPAC: 4-(2-fluorophenyl)pyridine-3-carboxylic acid) is a highly specialized chemical building block. It merges the hydrogen-bonding capacity of a nicotinic acid core with the conformational rigidity and lipophilicity of an ortho-fluorinated biaryl system.

Unlike standard Material Safety Data Sheets (MSDS) that merely list hazards, this whitepaper provides a comprehensive, causality-driven guide. It synthesizes critical safety data, step-by-step synthetic methodologies, and the pharmacological rationale behind utilizing this specific scaffold in drug development.

Part I: Chemical Identity & Physicochemical Profiling

Understanding the baseline quantitative data of a building block is critical for predicting its behavior in both biological assays and synthetic workflows. The data below extrapolates core properties based on established nicotinic acid derivatives [4].

Property	Value / Description
Chemical Name	4-(2-Fluorophenyl)nicotinic acid
IUPAC Name	4-(2-fluorophenyl)pyridine-3-carboxylic acid
Molecular Formula	C ₁₂ H ₈ FNO ₂
Molecular Weight	217.20 g/mol
Appearance	White to off-white crystalline solid
Predicted pKa (COOH)	~4.5 (Acidic)
Predicted logP	2.1 - 2.4 (Lipophilic)
Solubility	Soluble in DMSO, DMF, Methanol; Insoluble in H ₂ O (pH < 5)

Part II: Advanced Material Safety Data Sheet (MSDS)

Standard safety documents often fail to explain the mechanistic reasons behind chemical hazards. As a Senior Application Scientist, it is vital to understand why a compound is hazardous to implement effective safety protocols.

Hazard Identification (GHS Classification)

Hazard Class	Category	Signal Word	Hazard Statement
Skin Corrosion/Irritation	Category 2	Warning	H315: Causes skin irritation
Serious Eye Damage/Irritation	Category 2A	Warning	H319: Causes serious eye irritation
STOT (Single Exposure)	Category 3	Warning	H335: May cause respiratory irritation

Toxicological Rationale & Causality

The hazard vectors of **4-(2-fluorophenyl)nicotinic acid** are driven by two distinct structural features [3]:

- The Carboxylic Acid Moiety (pKa ~4.5): The acidic proton readily disrupts the physiological pH of mucosal membranes. Upon contact with the eyes or respiratory tract, this localized pH shift directly causes the cellular irritation observed in H319 and H335 classifications.
- The 2-Fluorophenyl Ring: The introduction of the highly electronegative fluorine atom significantly increases the overall lipophilicity (logP) of the molecule compared to an unsubstituted nicotinic acid core [2]. This enhanced lipophilicity facilitates rapid dermal penetration, exacerbating the Category 2 Skin Irritation (H315) by allowing the acidic core to bypass the stratum corneum more efficiently.

Safe Handling & Emergency Protocols

- Engineering Controls: Handle exclusively within a certified chemical fume hood to mitigate H335 respiratory risks.
- PPE: Nitrile gloves (minimum 0.11 mm thickness) and tightly sealed safety goggles are mandatory. The enhanced dermal penetration of the fluorinated core renders standard latex insufficient.
- First Aid (Self-Validating Neutralization): In case of skin contact, wash with copious amounts of water and mild soap. Do not use strong bases to neutralize the acid on the skin, as the exothermic acid-base reaction will cause secondary thermal burns.

Part III: Synthetic Methodology & Validation

The synthesis of ortho-substituted biaryl compounds is notoriously challenging due to steric hindrance. The following Suzuki-Miyaura cross-coupling protocol is engineered to overcome these barriers while incorporating strict in-process controls (IPCs) [1].

Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling

Reagents Required:

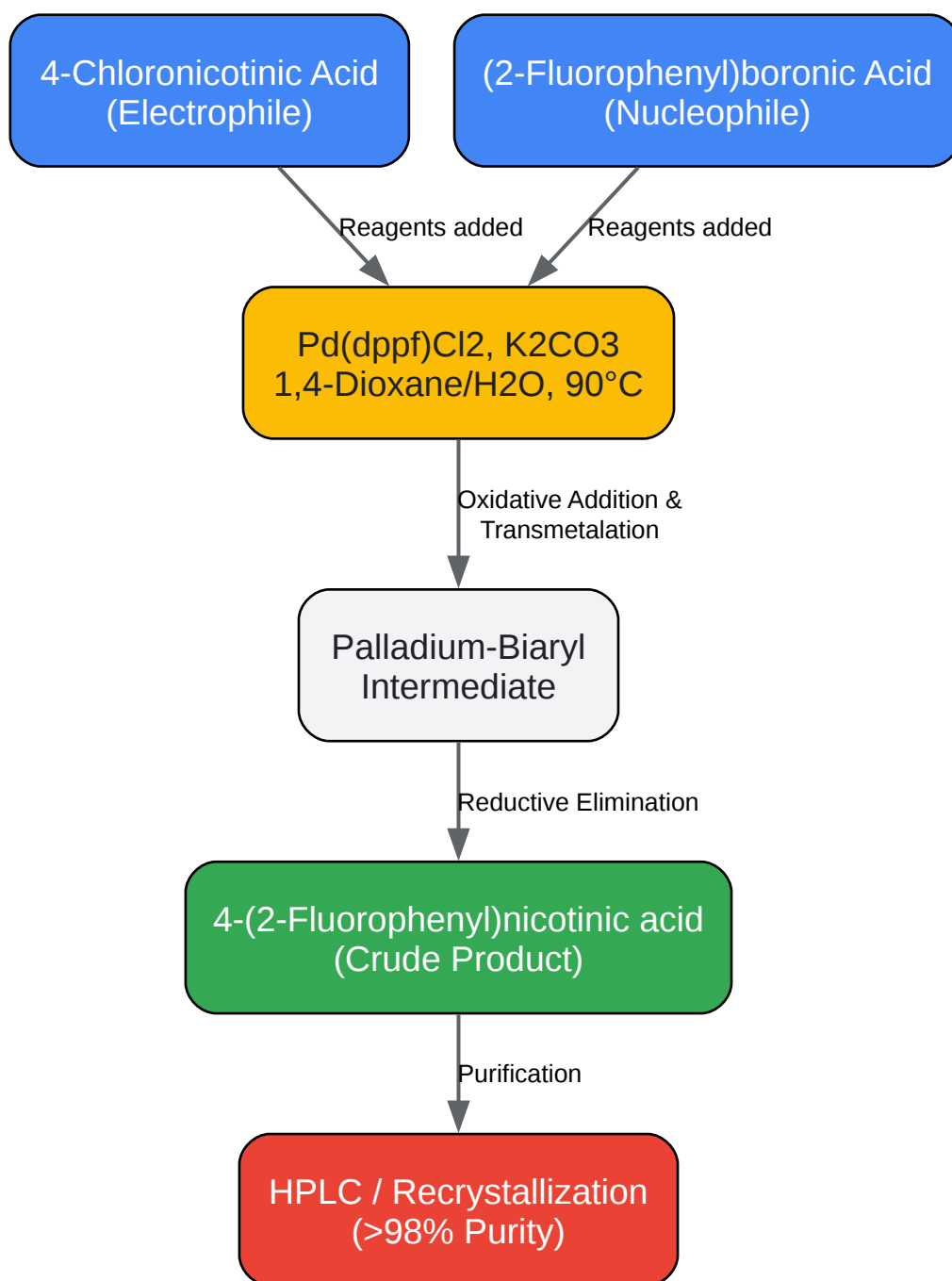
- 4-Chloronicotinic acid (1.0 eq, Electrophile)
- (2-Fluorophenyl)boronic acid (1.2 eq, Nucleophile)
- Pd(dppf)Cl₂ (0.05 eq, Catalyst)
- K₂CO₃ (3.0 eq, Base)
- 1,4-Dioxane / H₂O (4:1 v/v, Solvent)

Workflow:

- Solvent Degassing: Charge a round-bottom flask with the 1,4-Dioxane/H₂O mixture. Sparge with N₂ gas for 15 minutes.
 - Causality: Palladium(0) intermediates are highly oxygen-sensitive. Dissolved O₂ leads to rapid catalyst oxidation and promotes the homocoupling of the boronic acid (forming unwanted 2,2'-difluorobiphenyl).
- Reagent Loading: Add the 4-chloronicotinic acid and (2-fluorophenyl)boronic acid. Stir to form a uniform suspension.
- Base Addition: Add K₂CO₃.
 - Causality: The base quaternizes the boron atom, forming an electron-rich, reactive boronate complex that accelerates the transmetalation step with the palladium center.
- Catalyst Addition: Add Pd(dppf)Cl₂ under a continuous stream of N₂.
 - Causality: The bidentate 'dppf' ligand enforces a cis-geometry on the palladium center. This is mandatory for the subsequent reductive elimination step, providing the necessary orbital overlap to overcome the steric bulk of the ortho-fluoro group.
- Heating & Reaction: Heat the mixture to 90°C for 12 hours under N₂.
- Self-Validation Checkpoint (Critical): Before proceeding to workup, an aliquot must be analyzed via LC-MS. The reaction is only considered complete when the extracted ion chromatogram (EIC) shows the 4-chloronicotinic acid peak (m/z 158 [M+H]⁺) at <1% relative

abundance compared to the product peak (m/z 218 $[M+H]^+$). Quenching prematurely will result in co-precipitation of the starting material during acidification, ruining the purity profile.

- Workup & Isolation: Cool to room temperature and filter through a pad of Celite to remove palladium black. Acidify the aqueous filtrate with 1M HCl to pH 3-4.
 - Causality: At pH > 5, the product exists as a water-soluble carboxylate. Acidification protonates the core, forcing the precipitation of the neutral **4-(2-fluorophenyl)nicotinic acid**. Filter, wash with cold water, and dry under high vacuum.



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Fig 1: Step-by-step Suzuki-Miyaura synthetic workflow for **4-(2-Fluorophenyl)nicotinic acid**.

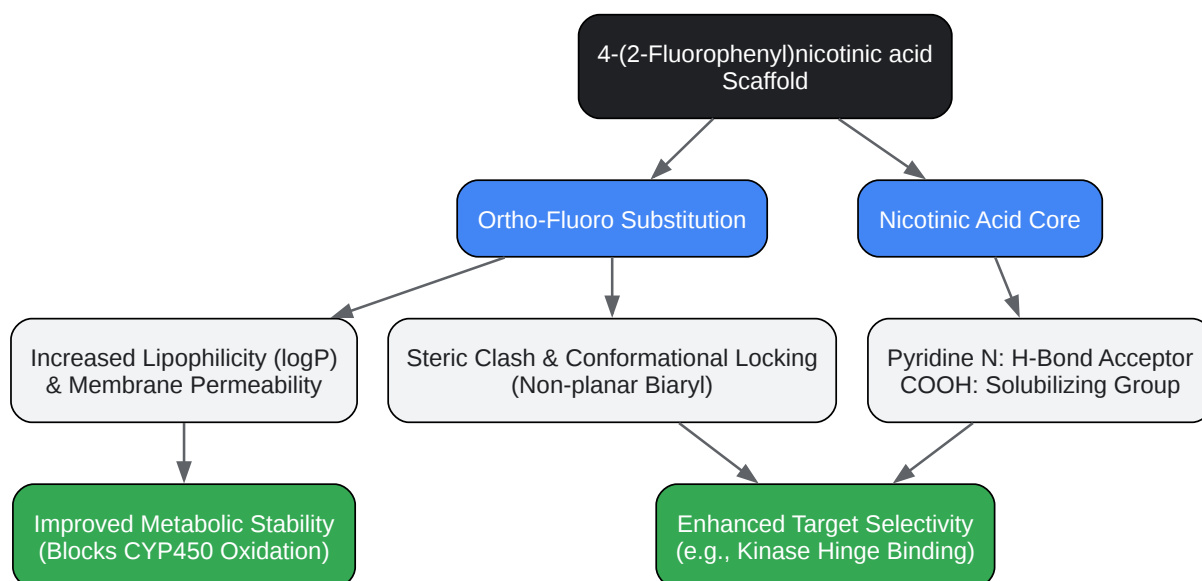
Part IV: Pharmacological Rationale & Application

Why synthesize this specific molecule? In drug development, **4-(2-fluorophenyl)nicotinic acid** is not a final drug, but a highly optimized scaffold.

The nicotinic acid core is a privileged structure, often acting as a bioisostere for hinge-binding motifs in kinase inhibitors or as a ligand for GPCRs (like HCA2) [4]. However, a planar biaryl system often suffers from poor solubility and off-target DNA intercalation.

By introducing an ortho-fluoro group, we induce a severe steric clash between the fluorine atom and the C3-carboxylic acid (or C5-proton) of the pyridine ring. This forces the two rings out of planarity. This conformational locking achieves three things:

- **Increases Solubility:** Breaks crystal lattice packing energy.
- **Enhances Target Selectivity:** The 3D twist fits perfectly into deep, narrow hydrophobic pockets (e.g., the DFG-out conformation of kinases).
- **Improves Metabolic Stability:** The highly electronegative fluorine blocks CYP450-mediated oxidative metabolism at the sensitive ortho position [2].



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Fig 2: Pharmacological rationale mapping structural features to biological outcomes.

Part V: Analytical Characterization

To ensure the integrity of the synthesized batch, the following analytical parameters serve as the benchmark for >98% purity.

Technique	Expected Result / Signal Assignment
LC-MS (ESI+)	Calculated for C ₁₂ H ₉ FNO ₂ ⁺ [M+H] ⁺ : 218.06; Found: ~218.10
¹ H NMR (400 MHz, DMSO-d ₆)	~13.5 ppm (br s, 1H, COOH); ~8.9 ppm (s, 1H, Py-H2); ~8.7 ppm (d, 1H, Py-H6); ~7.2–7.5 ppm (m, 5H, Ar-H)
¹⁹ F NMR (376 MHz, DMSO-d ₆)	~ -114.0 ppm (s, 1F, Ar-F)
HPLC (UV at 254 nm)	Single sharp peak, >98% Area Under Curve (AUC)

References

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